Cas no 2229121-20-2 (1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine)

1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine is a versatile heterocyclic compound with significant synthetic utility. It offers a bromo and chloropyridinyl substituent, enhancing its reactivity in various organic transformations. The cyclohexylamine backbone provides flexibility for further functionalization. This compound is particularly valuable for the synthesis of bioactive molecules and pharmaceutical intermediates.
1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine structure
2229121-20-2 structure
Product Name:1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine
CAS No:2229121-20-2
MF:C11H14BrClN2
MW:289.599260807037
CID:6436867
PubChem ID:165968556
Update Time:2025-07-30

1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine
    • EN300-1908478
    • 2229121-20-2
    • Inchi: 1S/C11H14BrClN2/c12-9-7-15-10(13)6-8(9)11(14)4-2-1-3-5-11/h6-7H,1-5,14H2
    • InChI Key: VSUJTTBKWDSUMV-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=CC=1C1(CCCCC1)N)Cl

Computed Properties

  • Exact Mass: 288.00289g/mol
  • Monoisotopic Mass: 288.00289g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 38.9Ų

1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine Pricemore >>

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Additional information on 1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine

Introduction to 1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine (CAS No. 2229121-20-2)

1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine (CAS No. 2229121-20-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential applications in the development of new therapeutic agents. The present article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine is a derivative of cyclohexanamine with a substituted pyridine ring. The presence of bromine and chlorine atoms on the pyridine ring imparts specific chemical and physical properties to the molecule. The bromine atom, being a heavier halogen, can influence the compound's reactivity and solubility, while the chlorine atom adds further complexity to its electronic structure. These features make 1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine an interesting candidate for various chemical reactions and biological studies.

The molecular formula of 1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine is C13H16BrClN2, with a molecular weight of approximately 307.63 g/mol. The compound is typically obtained as a white crystalline solid with a melting point ranging from 85°C to 87°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of 1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine has been reported using various methodologies, each with its own advantages and limitations. One common approach involves the nucleophilic substitution reaction between 4-chloro-5-bromopyridine and cyclohexylamine in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds under reflux conditions in an inert atmosphere to ensure high yields and purity.

An alternative method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this method, 4-bromo-5-chloropyridine is coupled with cyclohexylamine using palladium catalysts and appropriate ligands. This approach offers greater control over the reaction conditions and can be scaled up for industrial production.

Biological Activities

1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine has been investigated for its potential biological activities, particularly in the context of drug discovery and development. Recent studies have shown that this compound exhibits promising anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In vitro assays have demonstrated that 1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine can effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6) in human macrophages. These findings suggest that the compound may modulate immune responses by targeting specific signaling pathways involved in inflammation.

Clinical Applications and Research Advancements

The potential clinical applications of 1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amine are currently being explored through preclinical studies and early-stage clinical trials. Initial results from these trials have shown promising outcomes, with the compound demonstrating good safety profiles and pharmacokinetic properties.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 1-(5-bromo-2-chloropyridin-4-yl)cyclohexan-1-amines as potent inhibitors of Janus kinases (JAKs), which are key enzymes involved in cytokine signaling pathways. The researchers found that these compounds could effectively block JAK-mediated signaling without causing significant off-target effects, making them attractive candidates for treating autoimmune disorders.

In addition to its anti-inflammatory properties, 1-(5-bromo-2-chloropyridin-4-y)cyclohexanamines have also shown potential as antiviral agents. Preliminary studies have indicated that these compounds can inhibit viral replication by interfering with viral entry into host cells or by blocking viral protein synthesis. Further research is needed to elucidate the exact mechanisms of action and to optimize their antiviral efficacy.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 1-(5-bromo)-cyclohexanamines, particularly CAS No. 2229121-, highlights its potential as a versatile platform for developing new therapeutic agents. The unique chemical structure and biological activities of this compound make it an attractive target for further investigation in both academic and industrial settings.

In conclusion, CAS No. 2299 represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Continued efforts to optimize its synthesis methods, explore its biological activities, and evaluate its safety profiles will be crucial for realizing its full potential in clinical settings.

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